molecular formula C8H9N3O B14909766 2-(2-Aminoethoxy)pyridine-4-carbonitrile

2-(2-Aminoethoxy)pyridine-4-carbonitrile

Cat. No.: B14909766
M. Wt: 163.18 g/mol
InChI Key: MJLANTFFROMXBZ-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)pyridine-4-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with an aminoethoxy group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethoxy)pyridine-4-carbonitrile typically involves multi-step reactions. One common method includes the reaction of 2-chloropyridine-4-carbonitrile with 2-aminoethanol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(2-Aminoethoxy)pyridine-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethoxy)pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aminoethoxy group can form hydrogen bonds with target proteins, while the pyridine ring can participate in π-π interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-pyridinecarbonitrile: Similar structure but lacks the aminoethoxy group.

    2-(2-Hydroxyethoxy)pyridine-4-carbonitrile: Similar structure but has a hydroxyethoxy group instead of an aminoethoxy group.

Uniqueness

2-(2-Aminoethoxy)pyridine-4-carbonitrile is unique due to the presence of both the aminoethoxy and carbonitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

2-(2-aminoethoxy)pyridine-4-carbonitrile

InChI

InChI=1S/C8H9N3O/c9-2-4-12-8-5-7(6-10)1-3-11-8/h1,3,5H,2,4,9H2

InChI Key

MJLANTFFROMXBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C#N)OCCN

Origin of Product

United States

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